
2-Chloro-5-(1-ethoxyvinyl)pyrimidine
Overview
Description
2-Chloro-5-(1-ethoxyvinyl)pyrimidine is a halogenated pyrimidine derivative featuring a chloro substituent at the 2-position and a 1-ethoxyvinyl group at the 5-position. Pyrimidines are heterocyclic aromatic compounds with broad applications in pharmaceuticals, agrochemicals, and materials science. The ethoxyvinyl group introduces both steric bulk and electron-donating properties, which may influence reactivity, solubility, and intermolecular interactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-(1-ethoxyvinyl)pyrimidine typically involves the reaction of 2-chloropyrimidine with ethoxyacetylene in the presence of a base. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The mixture is then heated to a specific temperature to facilitate the reaction, resulting in the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled conditions. The reaction parameters, such as temperature, pressure, and reaction time, are optimized to maximize yield and purity. The product is then purified using techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-5-(1-ethoxyvinyl)pyrimidine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The ethoxyvinyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form the corresponding ethyl derivative.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products
Nucleophilic Substitution: Substituted pyrimidines with various functional groups.
Oxidation: Aldehydes or carboxylic acids.
Reduction: Ethyl derivatives of the original compound.
Scientific Research Applications
2-Chloro-5-(1-ethoxyvinyl)pyrimidine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex pyrimidine derivatives.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or antiviral properties.
Medicine: Explored for its potential use in drug development, particularly in the design of kinase inhibitors.
Industry: Utilized in the production of agrochemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Chloro-5-(1-ethoxyvinyl)pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a biological response. For example, it may inhibit the activity of certain kinases, which are enzymes involved in cell signaling pathways. This inhibition can result in the modulation of cellular processes such as proliferation, differentiation, or apoptosis.
Comparison with Similar Compounds
Comparison with Structurally Similar Pyrimidine Derivatives
The following analysis compares 2-Chloro-5-(1-ethoxyvinyl)pyrimidine with analogous compounds based on substituent effects, physicochemical properties, and reactivity.
Substituent Effects and Reactivity
Key Observations :
- The 1-ethoxyvinyl group in the target compound likely offers moderate steric hindrance compared to tert-butyl (bulkier) or chloromethyl (smaller).
- Electronically, the ethoxyvinyl group is less electron-withdrawing than difluoromethoxy but may enhance resonance stabilization via conjugation.
Physicochemical Properties
Notes:
- The ethoxyvinyl group likely increases lipophilicity compared to methoxyethyl but less than tert-butyl.
- Hydrogen-bonding capacity may be lower than analogs with hydroxyl or methoxy groups .
Biological Activity
2-Chloro-5-(1-ethoxyvinyl)pyrimidine is a pyrimidine derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological mechanisms, pharmacological potential, and relevant research findings.
Chemical Structure and Properties
This compound features a chloro substituent at the 2-position and an ethoxyvinyl group at the 5-position. This unique substitution pattern enhances its reactivity and solubility, making it a valuable intermediate in organic synthesis and a candidate for various biological applications.
Target Enzymes and Pathways
The compound primarily interacts with enzymes involved in nucleotide synthesis, particularly thymidylate synthase and dihydrofolate reductase. By inhibiting these enzymes, this compound can disrupt DNA synthesis, which is crucial for cell proliferation. This mechanism positions it as a potential anticancer agent.
Cellular Effects
Research indicates that this compound affects various cellular processes, including:
- Cell Signaling : Modulates pathways that regulate gene expression and cellular metabolism.
- Nucleotide Levels : Alters the levels of nucleotides by influencing pyrimidine metabolism, which can impact DNA and RNA synthesis.
Antimicrobial Properties
Pyrimidine derivatives, including this compound, have demonstrated antimicrobial activity. Studies have shown that compounds with similar structures are effective against various bacterial strains, suggesting potential applications in treating infections.
Anticancer Potential
The ability to inhibit key enzymes involved in DNA synthesis makes this compound a candidate for cancer research. In animal models, lower doses have been shown to effectively inhibit tumor growth while minimizing toxicity.
Research Findings and Case Studies
Several studies have evaluated the biological activity of this compound:
Pharmacokinetics
The pharmacokinetic profile of this compound indicates it has a favorable stability under standard laboratory conditions. However, prolonged exposure may lead to degradation, which is critical for determining dosing regimens in therapeutic applications.
Properties
IUPAC Name |
2-chloro-5-(1-ethoxyethenyl)pyrimidine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClN2O/c1-3-12-6(2)7-4-10-8(9)11-5-7/h4-5H,2-3H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VVYWMBZKYBXEMW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=C)C1=CN=C(N=C1)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.62 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.